molecular formula C5H6ClN3O2S B13244222 (5-Chloropyrazin-2-yl)methanesulfonamide

(5-Chloropyrazin-2-yl)methanesulfonamide

Cat. No.: B13244222
M. Wt: 207.64 g/mol
InChI Key: NYTYPRPEWGWSHS-UHFFFAOYSA-N
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Description

(5-Chloropyrazin-2-yl)methanesulfonamide is a chemical compound with the molecular formula C5H6ClN3O2S It is a derivative of pyrazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloropyrazin-2-yl)methanesulfonamide typically involves the functionalization of pyrazine derivatives. One common method is the transition metal-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, Suzuki, and Stille reactions . These reactions are generally used for carbon–carbon and carbon–heteroatom bond formation on pyrazines. For example, N-(3-Chloropyrazin-2-yl)-methanesulfonamide can be subjected to classical Sonogashira conditions with various acetylenes followed by base-induced cyclization, resulting in the formation of substituted pyrrolo[2,3-b]pyrazines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

(5-Chloropyrazin-2-yl)methanesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: Involving the replacement of a functional group with another group.

    Oxidation and Reduction Reactions: Involving the gain or loss of electrons.

    Cyclization Reactions: Formation of cyclic compounds from linear precursors.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include transition metal catalysts (e.g., palladium), bases (e.g., potassium carbonate), and solvents (e.g., dimethylformamide). Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the Sonogashira reaction with acetylenes can lead to the formation of substituted pyrrolo[2,3-b]pyrazines .

Scientific Research Applications

(5-Chloropyrazin-2-yl)methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (5-Chloropyrazin-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrazine: The parent compound of (5-Chloropyrazin-2-yl)methanesulfonamide, used in various chemical and pharmaceutical applications.

    Chloropyrazine Derivatives: Compounds with similar structures but different functional groups, such as (3-Chloropyrazin-2-yl)methanesulfonamide.

Biological Activity

(5-Chloropyrazin-2-yl)methanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C7H8ClN3O2S
  • Molecular Weight : 223.67 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : ClC1=CN=C(N=C1)C(S(=O)(=O)N)C

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biological pathways. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, a crucial enzyme in the folate synthesis pathway, which is essential for bacterial growth and replication.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • Exhibits significant inhibitory effects against various bacterial strains, making it a candidate for antibiotic development.
    • Studies have shown that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • Anticancer Potential :
    • Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
    • Specific case studies have demonstrated its efficacy against certain cancer cell lines, indicating a potential role as an anticancer agent .
  • Enzyme Inhibition :
    • The compound has been studied for its ability to inhibit specific enzymes involved in metabolic processes, which can lead to therapeutic applications in metabolic disorders.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Case Study 1 : A study involving the compound's antimicrobial properties demonstrated an IC50 value indicating effective inhibition against Staphylococcus aureus and Escherichia coli. The results highlighted its potential as a new antimicrobial agent in treating infections.
  • Case Study 2 : Research evaluating the anticancer effects showed that treatment with this compound resulted in reduced viability of specific cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry analysis .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundYesYesEnzyme inhibition
SulfamethoxazoleYesLimitedDihydropteroate synthase inhibition
TrimethoprimYesLimitedDihydrofolate reductase inhibition

Properties

Molecular Formula

C5H6ClN3O2S

Molecular Weight

207.64 g/mol

IUPAC Name

(5-chloropyrazin-2-yl)methanesulfonamide

InChI

InChI=1S/C5H6ClN3O2S/c6-5-2-8-4(1-9-5)3-12(7,10)11/h1-2H,3H2,(H2,7,10,11)

InChI Key

NYTYPRPEWGWSHS-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=N1)Cl)CS(=O)(=O)N

Origin of Product

United States

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